molecular formula C7H16Cl2N2 B6163350 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1783786-17-3

7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B6163350
CAS No.: 1783786-17-3
M. Wt: 199.1
InChI Key:
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Description

7-Methyl-4,7-diazaspiro[2. This compound is characterized by its spirocyclic structure, which includes a nitrogen-containing ring. It was first synthesized in the late 1800s by Fischer and Ach at the University of Munich.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced nitrogen-containing derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxides

    Reduction: Reduced nitrogen-containing derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

  • 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
  • 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride

Comparison: 7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

CAS No.

1783786-17-3

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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